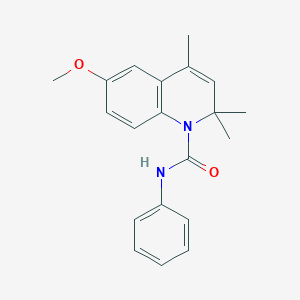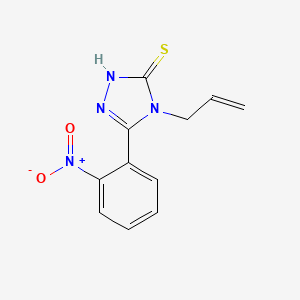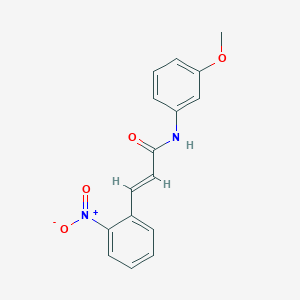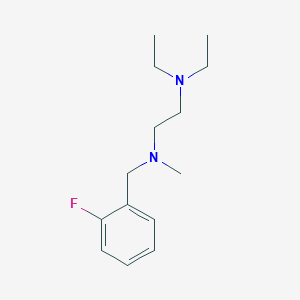![molecular formula C16H22N2O2S B5755528 2-[(2-anilino-2-oxoethyl)thio]-N-cyclohexylacetamide](/img/structure/B5755528.png)
2-[(2-anilino-2-oxoethyl)thio]-N-cyclohexylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-anilino-2-oxoethyl)thio]-N-cyclohexylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiosemicarbazones, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 2-[(2-anilino-2-oxoethyl)thio]-N-cyclohexylacetamide is not fully understood. However, it is believed to act by inhibiting key enzymes involved in cancer cell proliferation and viral replication. The compound has been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis in cancer cells. It has also been shown to inhibit the activity of thymidylate synthase, an enzyme that is involved in DNA replication. In addition, the compound has been shown to interfere with the replication of viral RNA, thereby inhibiting the replication of viruses.
Biochemical and Physiological Effects:
2-[(2-anilino-2-oxoethyl)thio]-N-cyclohexylacetamide has been shown to have several biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for the elimination of damaged or abnormal cells. Additionally, the compound has been shown to inhibit the growth and proliferation of cancer cells, which is important for the treatment of cancer. The compound has also been shown to inhibit the replication of viruses, which is important for the treatment of viral infections.
Advantages and Limitations for Lab Experiments
2-[(2-anilino-2-oxoethyl)thio]-N-cyclohexylacetamide has several advantages for lab experiments. The compound is relatively easy to synthesize, and its yield can be improved by optimizing the reaction conditions. Additionally, the compound has been extensively studied, and its anticancer, antiviral, and antimicrobial activities have been well-documented. However, there are also some limitations to using this compound in lab experiments. The compound is relatively unstable and can degrade over time, which can affect its activity. Additionally, the compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-[(2-anilino-2-oxoethyl)thio]-N-cyclohexylacetamide. One direction is to further investigate the mechanism of action of the compound, particularly its interaction with key enzymes involved in cancer cell proliferation and viral replication. Another direction is to explore the potential use of the compound in combination with other anticancer or antiviral agents to improve its efficacy. Additionally, the compound could be further optimized to improve its stability and reduce its toxicity to cells. Finally, the compound could be tested in animal models to evaluate its safety and efficacy in vivo.
Synthesis Methods
The synthesis of 2-[(2-anilino-2-oxoethyl)thio]-N-cyclohexylacetamide involves the reaction of aniline, cyclohexyl isocyanide, and ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through a multistep process, resulting in the formation of the desired compound. The yield of the compound can be improved by optimizing the reaction conditions, such as the reaction temperature and the amount of reagents used.
Scientific Research Applications
2-[(2-anilino-2-oxoethyl)thio]-N-cyclohexylacetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antimicrobial activities. The compound has been tested against various cancer cell lines, including breast cancer, lung cancer, and leukemia, and has been found to induce apoptosis in these cells. Additionally, the compound has been shown to inhibit the replication of the hepatitis C virus and herpes simplex virus.
properties
IUPAC Name |
2-(2-anilino-2-oxoethyl)sulfanyl-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S/c19-15(17-13-7-3-1-4-8-13)11-21-12-16(20)18-14-9-5-2-6-10-14/h1,3-4,7-8,14H,2,5-6,9-12H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDVZRSRHBSZLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSCC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-N-phenylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[(cyclopropylcarbonyl)amino]-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B5755445.png)
![3-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5755455.png)

![3-[(4-chlorophenyl)thio]-N-(4-isopropylphenyl)propanamide](/img/structure/B5755468.png)
![N-(2-aminoethyl)-3-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5755482.png)
![N-cycloheptylnaphtho[2,1-b]furan-2-carboxamide](/img/structure/B5755486.png)
![2-(4-{[(3-mercapto-4H-1,2,4-triazol-4-yl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B5755490.png)




![4-[(4-ethyl-1-piperazinyl)methyl]-2-methoxy-6-nitrophenol](/img/structure/B5755518.png)

